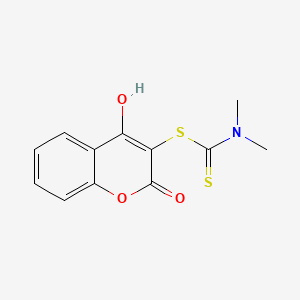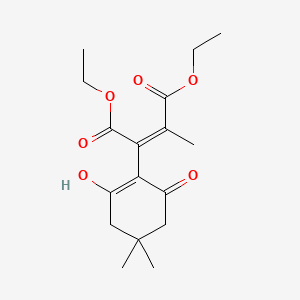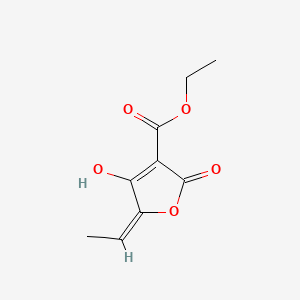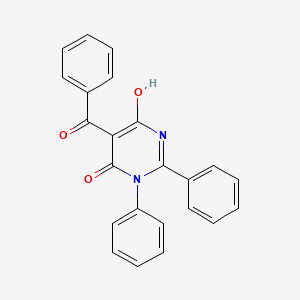![molecular formula C21H18ClNO2S B1188975 3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2(1H)-quinolinone](/img/structure/B1188975.png)
3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2(1H)-quinolinone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinolinone core with a hydroxyl group, a phenyl group, and a chlorophenyl sulfanyl substituent, making it a subject of interest in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2(1H)-quinolinone typically involves multi-step organic reactionsThe final step involves the addition of the chlorophenyl sulfanyl group under controlled conditions, often using a chlorinating agent and a sulfanyl donor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone under specific conditions.
Reduction: The compound can be reduced to remove the chlorophenyl sulfanyl group.
Substitution: The chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of various substituted quinolinone derivatives.
Aplicaciones Científicas De Investigación
3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2(1H)-quinolinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2(1H)-quinolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole
- 4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-Triazin-2-Yl]Amino}Ethyl)Phenol
Uniqueness
Compared to similar compounds, 3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2(1H)-quinolinone stands out due to its unique quinolinone core and the presence of both hydroxyl and sulfanyl groups. This combination of functional groups provides distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C21H18ClNO2S |
|---|---|
Peso molecular |
383.9g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)sulfanyl-4-hydroxy-1-phenyl-5,6,7,8-tetrahydroquinolin-2-one |
InChI |
InChI=1S/C21H18ClNO2S/c22-14-10-12-16(13-11-14)26-20-19(24)17-8-4-5-9-18(17)23(21(20)25)15-6-2-1-3-7-15/h1-3,6-7,10-13,24H,4-5,8-9H2 |
Clave InChI |
NICMEEIYHHSZKP-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2C3=CC=CC=C3)SC4=CC=C(C=C4)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(diphenylamino)-4-hydroxy-7,8,9,10-tetrahydro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1188892.png)
![1-(dimethylamino)-4-hydroxy-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one](/img/structure/B1188893.png)

![6-butyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1188897.png)
![4-[(5-Cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinyl)diazenyl]benzenesulfonate](/img/no-structure.png)
![2,7-Diamino-3-[(3-chlorophenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1188901.png)


![3-[2,3-dichloro-4-(methylsulfonyl)benzoyl]-4-hydroxy-1-methyl-2(1H)-quinolinone](/img/structure/B1188910.png)
![2-hydroxy-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1188912.png)



